1-(2-methylphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide
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Overview
Description
1-(2-methylphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidinone derivatives. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
The synthesis of 1-(2-methylphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide involves multiple steps, typically starting with the formation of the pyrrolidinone ring. One common method involves the reaction of a 2-methylphenyl derivative with a suitable amine under controlled conditions to form the pyrrolidinone core.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
1-(2-methylphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1-(2-methylphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-methylphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence various signaling pathways related to cell growth, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar compounds to 1-(2-methylphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide include other pyrrolidinone derivatives such as:
1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one: Known for its monoamine uptake inhibitory properties.
2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid: Used in various organic synthesis reactions.
1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone: Studied for its potential anticancer activities.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C22H25N3O4S |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
1-(2-methylphenyl)-5-oxo-N-(4-pyrrolidin-1-ylsulfonylphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H25N3O4S/c1-16-6-2-3-7-20(16)25-15-17(14-21(25)26)22(27)23-18-8-10-19(11-9-18)30(28,29)24-12-4-5-13-24/h2-3,6-11,17H,4-5,12-15H2,1H3,(H,23,27) |
InChI Key |
RHUHEXGPKCHPRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Origin of Product |
United States |
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